methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14956151
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O3S |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | methyl 5-methyl-2-[(1-methylindole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C16H15N3O3S/c1-9-13(15(21)22-3)17-16(23-9)18-14(20)11-4-5-12-10(8-11)6-7-19(12)2/h4-8H,1-3H3,(H,17,18,20) |
| Standard InChI Key | XPPUMYYMIBDOMT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Components
The molecular architecture of methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is characterized by three primary components:
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A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms) at the core.
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An indole moiety (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) attached via a carbonylamino (-NH-C=O-) linker.
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A methyl ester group (-COOCH3) at the 4-position of the thiazole ring.
The thiazole ring contributes to the compound’s electronic diversity, while the indole group enhances its capacity for π-π stacking interactions with biological targets. The methyl substituents at the 5-position of the thiazole and the 1-position of the indole further modulate steric and electronic properties.
Physicochemical Characteristics
Key physicochemical properties of this compound are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄O₃S |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | Methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate |
| Canonical SMILES | CC1=C(N=C(S1)NC(=O)C2=CC(=CN2C)C3=CC=CC=C3)C(=O)OC |
| Topological Polar Surface Area | 106 Ų |
The compound’s moderate polarity, as indicated by its topological polar surface area, suggests favorable membrane permeability, a critical attribute for drug candidates.
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis of methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step procedures that sequentially assemble the thiazole and indole components. A representative pathway includes:
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Thiazole Core Formation: Cyclization of thiourea derivatives with α-halo ketones under basic conditions yields the 5-methylthiazole-4-carboxylate intermediate.
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Indole Moiety Incorporation: The indole-5-carbonyl group is introduced via acylation using 1-methyl-1H-indole-5-carbonyl chloride in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).
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Esterification: Methylation of the carboxylic acid intermediate completes the synthesis.
Reaction conditions (e.g., solvent choice, temperature, and catalysts) are carefully optimized to maximize yields. For instance, the acylation step often requires anhydrous dichloromethane and room temperature to prevent hydrolysis of the acid chloride .
Microwave-Assisted Techniques
Recent advancements have employed microwave irradiation to accelerate synthesis. In comparative studies of analogous thiazole-indole hybrids, microwave methods reduced reaction times from 12 hours to 5–6 minutes while improving yields by 15–20% . This approach leverages localized superheating to enhance reaction kinetics, particularly in cyclization and acylation steps.
Mechanistic Insights and Target Interactions
The dual heterocyclic architecture enables multi-target interactions:
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Thiazole Ring: Coordinates with metal ions in enzymatic active sites (e.g., bacterial dihydrofolate reductase).
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Indole Moiety: Binds to hydrophobic pockets in tubulin and DNA topoisomerases via π-π stacking.
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Methyl Ester: Enhances lipophilicity, promoting cellular uptake .
Quantum mechanical calculations indicate that the methyl group at the thiazole 5-position stabilizes the molecule’s conformation, optimizing target binding.
Comparative Analysis with Structural Analogues
Compared to ethyl 2-({[2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate, the subject compound exhibits:
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Higher Lipophilicity: Due to the indole group’s aromaticity vs. tetrazole’s polarity (clogP 2.1 vs. 1.4).
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Enhanced Microsomal Stability: The methyl ester resists hydrolysis better than ethyl esters in hepatic models.
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